molecular formula C22H20FN3O3S B2920943 Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate CAS No. 1359087-20-9

Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate

Cat. No.: B2920943
CAS No.: 1359087-20-9
M. Wt: 425.48
InChI Key: WUJXZMBMYKRTRP-UHFFFAOYSA-N
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Description

Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is a complex organic compound that features a quinoline core with a fluorine atom at the 6-position, a thiomorpholine-4-carbonyl group at the 3-position, and a benzoate ester at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Mechanism of Action

The mechanism of action of Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluorine atom enhances the compound’s binding affinity to its targets, while the thiomorpholine-4-carbonyl group may interact with proteins or enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorine atom, thiomorpholine-4-carbonyl group, and benzoate ester in a single molecule makes it distinct from other quinoline derivatives .

Properties

IUPAC Name

methyl 2-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-29-22(28)15-4-2-3-5-19(15)25-20-16-12-14(23)6-7-18(16)24-13-17(20)21(27)26-8-10-30-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJXZMBMYKRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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